molecular formula C14H14BrN3O2 B15121846 5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine

5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine

Cat. No.: B15121846
M. Wt: 336.18 g/mol
InChI Key: PEPMYGZAYPWKLH-UHFFFAOYSA-N
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Description

5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine is a complex organic compound that features a bromine atom, a pyrimidine ring, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine typically involves multiple steps:

    Formation of the Benzodioxin Moiety: The initial step involves the synthesis of the 2,3-dihydro-1,4-benzodioxin-6-yl group. This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxin ring.

    Attachment of the Pyrimidine Ring: The benzodioxin derivative is then reacted with a brominated pyrimidine precursor in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Methylation: The final step involves the methylation of the amine group using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The benzodioxin moiety can be oxidized to form quinone derivatives, while the pyrimidine ring can undergo reduction to form dihydropyrimidine derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or enamines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Condensation: Catalysts like p-toluenesulfonic acid or acetic acid.

Major Products

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Condensation: Formation of imine or enamine derivatives.

Scientific Research Applications

5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe to study cellular processes and molecular interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxin moiety can interact with hydrophobic pockets in proteins, while the pyrimidine ring can form hydrogen bonds with amino acid residues. This dual interaction enhances the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine: Lacks the bromine atom, which affects its reactivity and binding properties.

    5-chloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine: Similar structure but with a chlorine atom instead of bromine, leading to different electronic and steric effects.

    N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethylpyrimidin-2-amine: Contains an ethyl group instead of a methyl group, affecting its hydrophobicity and molecular interactions.

Uniqueness

The presence of the bromine atom in 5-bromo-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-methylpyrimidin-2-amine imparts unique electronic properties that enhance its reactivity in substitution reactions and its binding affinity in biological systems. This makes it a valuable compound for both synthetic and medicinal chemistry applications.

Properties

Molecular Formula

C14H14BrN3O2

Molecular Weight

336.18 g/mol

IUPAC Name

5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-methylpyrimidin-2-amine

InChI

InChI=1S/C14H14BrN3O2/c1-18(14-16-7-11(15)8-17-14)9-10-2-3-12-13(6-10)20-5-4-19-12/h2-3,6-8H,4-5,9H2,1H3

InChI Key

PEPMYGZAYPWKLH-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC2=C(C=C1)OCCO2)C3=NC=C(C=N3)Br

Origin of Product

United States

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